molecular formula C10H18ClNO2 B2566017 (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2413847-65-9

(1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride

Cat. No. B2566017
CAS RN: 2413847-65-9
M. Wt: 219.71
InChI Key: DVHIJFHATDKLEU-ABIFROTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO2.ClH/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13;/h6-9H,1-5,11H2,(H,12,13);1H/t6?,7?,8-,9+;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.

Scientific Research Applications

Biocatalysis

In the realm of biocatalysis, derivatives of 1-aminocyclopropane-1-carboxylic acid (ACCA) have been explored for their potential in drug research and development. The biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key chiral intermediate in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors such as asunaprevir and simeprevir, underscores the importance of these compounds. Research led by Zhu et al. (2018) showcased the use of Sphingomonas aquatilis in the enantioselective synthesis of vinyl-ACCA, achieving high enantiomeric excess and conversion rates. This study highlights the compound's significance in developing strategies for asymmetric synthesis, crucial for pharmaceutical applications (Zhu, Shi, Zhang, & Zheng, 2018).

Pharmaceutical Research

The application of (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid derivatives extends significantly into pharmaceutical research. Tailor-made α-amino acids, such as vinyl-ACCA, are crucial pharmacophoric units in new generations of hepatitis C virus (HCV) NS3/4A protease inhibitors. The work of Sato et al. (2016) provides a comprehensive overview of the synthetic approaches to vinyl-ACCA and its optical isomers. These efforts are driven by the high demand for these compounds due to their steric constraints and pharmaceutical properties, illustrating the compound's pivotal role in the development of antiviral drugs (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).

Moreover, Lou et al. (2013) described the development of robust methods for the preparation of (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived compounds, which are common building blocks in the synthesis of potent HCV NS3 protease inhibitors. Their research emphasizes the importance of these compounds in creating more effective treatments for hepatitis C, showcasing the versatility and critical nature of (1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid; hydrochloride in drug discovery and development (Lou, Cunière, Su, & Hobson, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(1R,2S)-2-(4-aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13;/h6-9H,1-5,11H2,(H,12,13);1H/t6?,7?,8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMUDCFHYFTSCN-IOIMWAKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2CC2C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H]2C[C@H]2C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(4-Aminocyclohexyl)cyclopropane-1-carboxylic acid;hydrochloride

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